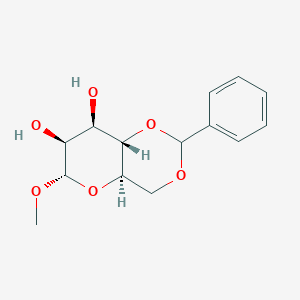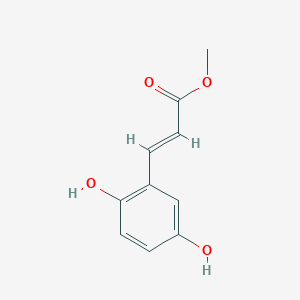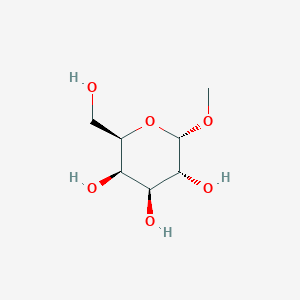
2,3-Naphthalindicarbaldehyd
Übersicht
Beschreibung
Naphthalene-2,3-dialdehyde is an aromatic dialdehyde compound with the molecular formula C10H6(CHO)2. It is known for its unique chemical properties, particularly its ability to form fluorescent derivatives when reacted with primary amines in the presence of excess cyanide or thiol . This compound is essentially nonfluorescent until it undergoes such reactions, making it valuable in various scientific applications.
Wissenschaftliche Forschungsanwendungen
2,3-Naphthalindicarbaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Wird bei der Entwicklung von fluoreszenzbasierten Assays für verschiedene biologische Zielmoleküle eingesetzt.
Industrie: Anwendung bei der Herstellung von fluoreszierenden Farbstoffen und Markierungsmitteln für analytische Zwecke.
5. Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet die Bildung fluoreszierender Derivate. Bei der Reaktion mit primären Aminen in Gegenwart von überschüssigem Cyanid oder Thiol bildet es ein fluoreszierendes Isoindol. Diese Reaktion ist hochspezifisch und führt zu stabilen, hochfluoreszierenden Verbindungen, die für verschiedene analytische Anwendungen verwendet werden können .
Wirkmechanismus
Target of Action
2,3-Naphthalenedicarboxaldehyde, also known as NDA, primarily targets primary amines, amino acids, and small peptides . These targets play crucial roles in various biological processes, including protein synthesis and regulation of cellular functions.
Mode of Action
NDA interacts with its targets through a derivatization reaction . In this reaction, NDA reacts with primary amines, amino acids, and small peptides to form highly fluorescent and stable derivative compounds .
Biochemical Pathways
The derivatization reaction involving NDA and amino compounds affects various biochemical pathways. For instance, it has been reported that NDA reacts rapidly with glutathione and its precursor, y-glutamylcysteine, under physiological conditions . Glutathione is involved in protective and detoxifying functions of the cell, maintaining the proper thiol-disulfide status of proteins, and quenching reactive free radical species .
Result of Action
The result of NDA’s action is the formation of highly fluorescent and stable derivative compounds . These derivatives can be used for the quantification of various biomolecules, such as Histamine in human immunoglobulin preparations .
Action Environment
The action of NDA is influenced by environmental factors such as temperature and pH. For instance, the derivatization reaction with NDA can occur at room temperature, making it feasible for use in a clinical environment . Furthermore, the fluorescence properties of NDA derivatives can be observed at specific wavelengths (λex 420 nm; λem 480 nm) in a 0.1 M borate buffer at pH 9.3 .
Biochemische Analyse
Biochemical Properties
2,3-Naphthalenedicarboxaldehyde is known to react rapidly with primary amines, amino acids, and small peptides . The reaction between these amino compounds and 2,3-Naphthalenedicarboxaldehyde results in highly fluorescent and stable derivative compounds . This property makes it a valuable tool in the study of these biomolecules.
Cellular Effects
Intracellular glutathione, a crucial antioxidant in cells, can be labeled by incubating cells in a 2,3-Naphthalenedicarboxaldehyde-supplemented buffer . This allows for the visualization and quantification of glutathione in cells
Molecular Mechanism
The molecular mechanism of 2,3-Naphthalenedicarboxaldehyde involves its reaction with biomolecules such as primary amines, amino acids, and small peptides . This reaction does not require any additional nucleophile and results in the formation of highly fluorescent and stable derivative compounds .
Metabolic Pathways
2,3-Naphthalenedicarboxaldehyde is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 2,3-Naphthalindicarbaldehyd kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Oxidation von Naphthalinderivaten. So kann beispielsweise 2,3-Naphthalindimethanol unter Verwendung von Reagenzien wie Pyridiniumchlorochromat (PCC) oder Mangandioxid (MnO2) zu this compound oxidiert werden .
Industrielle Herstellungsverfahren: In industriellen Umgebungen kann die Herstellung von this compound großtechnische Oxidationsprozesse unter Verwendung ähnlicher Reagenzien umfassen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, werden sorgfältig gesteuert, um eine effiziente Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,3-Naphthalindicarbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann weiter oxidiert werden, um 2,3-Naphthalindicarbonsäure zu bilden.
Reduktion: Die Reduktion von this compound kann 2,3-Naphthalindimethanol ergeben.
Substitution: Es kann mit primären Aminen reagieren, um fluoreszierende Isoindolderivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie PCC oder MnO2 in einem geeigneten Lösungsmittel.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Primäre Amine in Gegenwart von überschüssigem Cyanid oder Thiol.
Hauptprodukte:
Oxidation: 2,3-Naphthalindicarbonsäure.
Reduktion: 2,3-Naphthalindimethanol.
Substitution: Fluoreszierende Isoindolderivate.
Vergleich Mit ähnlichen Verbindungen
2,3-Naphthalindicarbaldehyd ist aufgrund seiner spezifischen Reaktivität mit primären Aminen zur Bildung fluoreszierender Derivate einzigartig. Ähnliche Verbindungen umfassen:
1,2-Naphthalindicarbaldehyd: Ein weiteres Dialdehyd mit ähnlicher Reaktivität, aber unterschiedlicher Positionsisomerie.
2,6-Naphthalindicarbaldehyd: Unterscheidet sich in der Position der Aldehydgruppen, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
This compound zeichnet sich durch seine hohe Fluoreszenzquantenausbeute und schnelle Reaktionsgeschwindigkeit aus, was es zu einer bevorzugten Wahl für fluoreszenzbasierte Assays macht .
Eigenschaften
IUPAC Name |
naphthalene-2,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLKLQPLOWLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221710 | |
| Record name | 2,3-Naphthalenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-49-7 | |
| Record name | 2,3-Naphthalenedicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Naphthalenedicarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Naphthalenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Naphthalenedialdehyde [Fluorimetric reagent for primary Amines] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-NAPHTHALENEDICARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z676031J38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NDA reacts rapidly with GSH and its precursor, gamma-glutamylcysteine, under physiological conditions to form highly fluorescent derivatives. [] This reaction doesn't require additional nucleophiles like cyanide ions, unlike some other derivatization reactions with NDA. [] This characteristic fluorescence allows for sensitive detection and quantification of GSH in biological samples, even at the single-cell level, using techniques like fluorescence microscopy and capillary electrophoresis. [, ]
ANone:
- Spectroscopic Data:
- NDA derivatives, particularly with primary amines like amino acids, exhibit strong fluorescence. [, ]
- The NDA-GSH derivative has excitation and emission maxima around 472 nm and 528 nm, respectively, making it compatible with instrumentation optimized for fluorescein. []
- The NDA-homocysteine derivative shows strong UV absorption at 331 nm. []
A: NDA exists in solution as an equilibrium of different forms: dialdehydic, monohydrated acyclic, and cyclic hemiacetal. [] In aqueous solutions, the cyclic hemiacetal form dominates (around 85%). [] Dehydration to the dialdehyde and monohydrate forms is catalyzed by both acids and bases. [] NDA is less strongly hydrated than its analog, orthophthalaldehyde (OPA). []
A: While NDA is primarily known as a derivatization reagent, its reactivity with cyanide ions under specific conditions leads to a unique oxidative self-condensation product. [] This reaction highlights the importance of carefully controlling reaction conditions when using NDA, especially in the presence of cyanide.
ANone: While the provided research does not delve into computational studies on NDA specifically, its structure and reactivity make it amenable to various computational chemistry approaches.
ANone: Absolutely. Techniques like density functional theory (DFT) could be used to investigate the electronic structure and spectroscopic properties of NDA and its derivatives. Molecular docking simulations could be employed to explore its interactions with enzymes like glutathione S-transferase, while molecular dynamics simulations could provide insights into the behavior of NDA-derivatized molecules in different environments. QSAR models could be developed to predict the fluorescence properties of NDA derivatives based on their chemical structure, aiding in the design of new probes.
A: While specific data on NDA's stability isn't provided in the research, it's known that the stability of nitrile oxides, which can be synthesized from NDA, is temperature-dependent. [] This suggests that NDA storage conditions, particularly temperature, could affect its long-term stability.
A: Fluorescence detection, often coupled with separation techniques like high-performance liquid chromatography (HPLC) [, , ] and capillary electrophoresis (CE) [, , , ], is widely employed for analyzing NDA derivatives. This is due to the high sensitivity of fluorescence detection and the ability of these techniques to separate complex mixtures. For example, NDA derivatization combined with HPLC and fluorescence detection has been used to quantify histamine in human immunoglobulin preparations. [] Additionally, laser desorption/ionization mass spectrometry (LDI-MS) has shown promise for detecting NDA-derivatized homocysteine. []
A: The use of NDA as a fluorogenic reagent for primary amines, particularly amino acids, emerged in the latter half of the 20th century. [] Since then, its applications have expanded to various fields, including bioanalytical chemistry, cell biology, and even environmental monitoring. [, , ] The development of more sensitive analytical techniques like HPLC and CE coupled with fluorescence detection has further propelled the use of NDA in these areas.
A: NDA's versatility bridges chemistry, biology, and analytical sciences. Its application in quantifying glutathione in single cells [, , ] exemplifies its use in understanding fundamental cellular processes. Simultaneously, its use in detecting cyanide in environmental samples like cigarette smoke [] and drinking water [] highlights its relevance to environmental health and toxicology.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)

![1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13696.png)
![3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13697.png)




![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)
